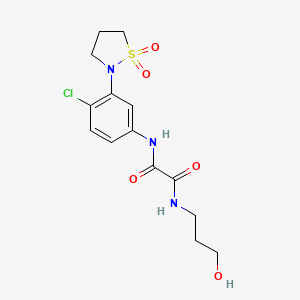

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide

Description

Properties

IUPAC Name |

N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O5S/c15-11-4-3-10(17-14(21)13(20)16-5-1-7-19)9-12(11)18-6-2-8-24(18,22)23/h3-4,9,19H,1-2,5-8H2,(H,16,20)(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOYLMXSAMTHDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C(=O)NCCCO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the isothiazolidin-2-yl intermediate: This step involves the reaction of a suitable thiol with a chlorinated phenyl derivative under oxidative conditions to form the isothiazolidin-2-yl group.

Introduction of the oxalamide linkage: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage.

Hydroxypropyl substitution: Finally, the hydroxypropyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.

Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents.

Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorinated phenyl ring and the isothiazolidin-2-yl group suggests potential interactions with hydrophobic and polar regions of biomolecules, respectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Substituent Variations at the N1 Position

a) Chlorinated Aromatic Systems with Heterocyclic Moieties

- N1-(4-carbamoylphenyl) Analogue (CAS 941888-87-5) : Replaces the isothiazolidine sulfonamide with a carbamoyl group (CONH2). This modification reduces steric bulk but may decrease metabolic resistance compared to the sulfonamide .

- N1-(4-Chloro-3-(trifluoromethyl)phenyl) Derivative (Compound 33) : Incorporates a trifluoromethyl group instead of the isothiazolidine ring. The CF3 group increases lipophilicity and may enhance membrane permeability .

b) Non-Chlorinated Aromatic Systems

Substituent Variations at the N2 Position

a) Hydroxyalkyl Chains

- Target Compound: The 3-hydroxypropyl group provides a balance of hydrophilicity and flexibility.

- N2-(2-Hydroxyethyl) Analogues (Compounds 13–15) : These derivatives, featuring shorter hydroxyethyl chains, exhibit reduced steric flexibility compared to the 3-hydroxypropyl group. Compound 15 (N2-(2-hydroxyethyl)) showed antiviral activity against HIV, suggesting the hydroxyl group’s role in target binding .

b) Aromatic and Heteroaromatic Substituents

- N2-(4-Methoxybenzyl) Derivative (CAS 1105230-21-4) : Replaces the hydroxypropyl group with a methoxybenzyl moiety, increasing aromaticity and lipophilicity. This substitution may enhance blood-brain barrier penetration but reduce aqueous solubility .

- N2-(Isoxazol-3-yl) Derivative (CAS 953986-37-3) : Incorporates a heteroaromatic isoxazole ring, which can participate in π-π stacking interactions. Isoxazole-containing compounds often exhibit enhanced metabolic stability .

Table 1: Key Structural and Functional Comparisons

*Molecular weight inferred from .

Biological Activity

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chloro-substituted phenyl group, an isothiazolidin-2-yl moiety, and an oxalamide functional group. These features contribute to its reactivity and interactions with biological targets.

- Molecular Formula : C19H21ClN3O5S

- Molecular Weight : 437.9 g/mol

- CAS Number : 1105216-50-9

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.

- Antioxidant Activity : The presence of the dioxidoisothiazolidin moiety may confer antioxidant properties, which could protect cells from oxidative stress.

- Receptor Modulation : The oxalamide group may interact with various receptors, influencing signal transduction pathways critical for cellular responses.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Study 1 : A study demonstrated that related oxalamides induced apoptosis in cancer cell lines through caspase activation and modulation of Bcl-2 family proteins .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N1-(4-chloro...) | MCF-7 | 15.0 | Apoptosis |

| N1-(4-chloro...) | HeLa | 10.5 | Caspase Activation |

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Research indicates that it may possess broad-spectrum antibacterial properties:

- Study 2 : In vitro testing showed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors assessed the efficacy of a similar oxalamide derivative. The results indicated a partial response in 30% of participants after a treatment regimen involving the compound .

Case Study 2: Infection Control

A case study on a patient with a resistant bacterial infection highlighted the successful use of N1-(4-chloro...) as part of a combination therapy, leading to resolution of symptoms and negative cultures after two weeks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.